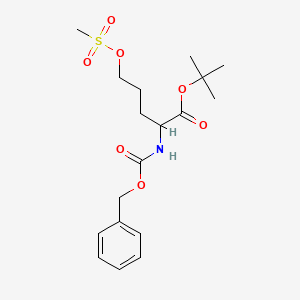
N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline, tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate is a complex organic compound that features a tert-butyl ester group, a methylsulfonyloxy group, and a phenylmethoxycarbonylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of the starting material is protected using a phenylmethoxycarbonyl (Cbz) group.
Formation of the ester: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst.
Introduction of the methylsulfonyloxy group: The hydroxyl group is converted to a methylsulfonyloxy group using methanesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate can undergo various chemical reactions, including:
Substitution reactions: The methylsulfonyloxy group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The phenylmethoxycarbonyl group can be removed under hydrogenation conditions to reveal the free amino group.
Common Reagents and Conditions
Methanesulfonyl chloride: Used for introducing the methylsulfonyloxy group.
Triethylamine: Acts as a base in the sulfonylation reaction.
Hydrochloric acid or sodium hydroxide: Used for hydrolysis of the ester group.
Palladium on carbon (Pd/C): Used for hydrogenation to remove the phenylmethoxycarbonyl protecting group.
Major Products
Substitution reactions: Yield various substituted derivatives depending on the nucleophile used.
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Results in the free amino acid derivative.
Applications De Recherche Scientifique
tert-Butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a building block in peptide synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for selective deprotection and coupling reactions. The molecular targets and pathways involved are typically related to the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (2S)-2-(phenylmethoxycarbonylamino)pentanoate: Lacks the methylsulfonyloxy group.
tert-Butyl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate: Contains a hydroxyl group instead of a methylsulfonyloxy group.
tert-Butyl (2S)-5-chloro-2-(phenylmethoxycarbonylamino)pentanoate: Contains a chloro group instead of a methylsulfonyloxy group.
Uniqueness
The presence of the methylsulfonyloxy group in tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate imparts unique reactivity, particularly in substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, offering versatility that similar compounds may lack.
Propriétés
Formule moléculaire |
C18H27NO7S |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
tert-butyl 5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C18H27NO7S/c1-18(2,3)26-16(20)15(11-8-12-25-27(4,22)23)19-17(21)24-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,19,21) |
Clé InChI |
RTLIQGGSCSOEPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B15327314.png)
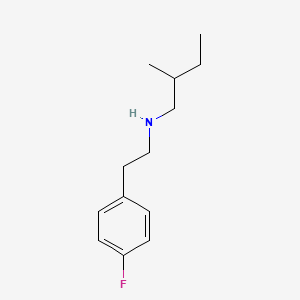
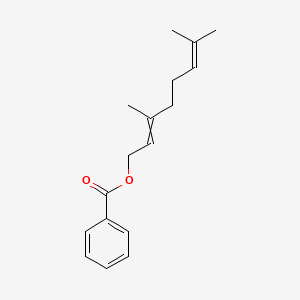
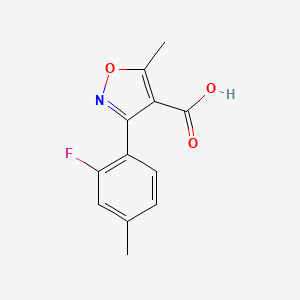

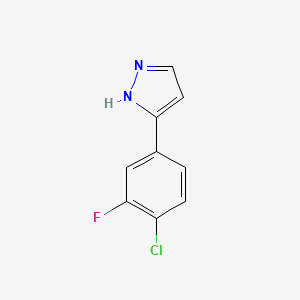
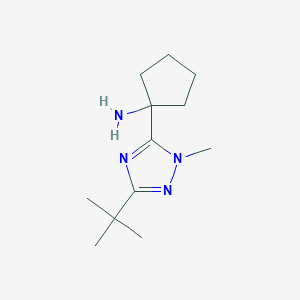

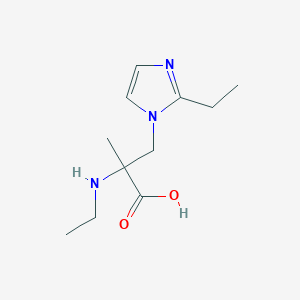
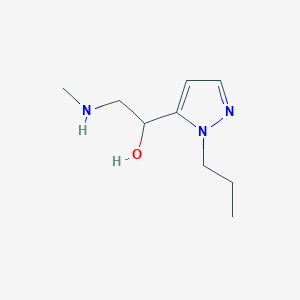
![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine](/img/structure/B15327389.png)

![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)
